molecular formula C13H13F2N B1444672 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile CAS No. 944352-59-4

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Numéro de catalogue B1444672
Numéro CAS: 944352-59-4
Poids moléculaire: 221.25 g/mol
Clé InChI: UJXVASZCOADOKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, also known as DPC, is a chemical compound with the molecular formula C13H13F2N. It has a molecular weight of 221.25 g/mol .


Synthesis Analysis

The synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile involves the reaction of 2- [658-99-1] (3,4-difluorophenyl)acetonitrile with 60% sodium hydride in DMF at 0°C . This is followed by the addition of 1,5-dibromopentane and the mixture is stirred at a temperature in the range of 0°C to room temperature for 5 hours . The reaction is then quenched with water, and the product is extracted with EtOAc . The product is purified by Combiflash (120g silica gel) eluting with 1:9 EtOAc-hexane to give 1-(3,4-difluorophenyl)cyclohexanecarbonitrile .

Applications De Recherche Scientifique

Synthesis and Properties in Liquid Crystals

A study by Takatsu, Takeuchi, and Satō (1984) explored the synthesis of 3,4-difluorophenyl trans-4′-substituted cyclohexane-1′-carboxylates, which demonstrate nematic phases. These compounds, including 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, have potential applications in liquid crystal technology due to their unique electro-optical properties (Takatsu, Takeuchi, & Satō, 1984).

Chiral Intermediate in Pharmaceutical Synthesis

Guo et al. (2017) developed an enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate derived from 1-(3,4-difluorophenyl)cyclohexanecarbonitrile. This process is significant for the synthesis of Ticagrelor, an acute coronary syndrome treatment (Guo et al., 2017).

Development of Spiro Compounds

Sulsky et al. (1999) investigated the synthesis of spiro compounds using 1-(3,4-difluorophenyl)cyclohexanecarbonitrile derivatives. Their work contributes to the development of novel spiro[2H-indol]-3(1H)-ones, which have potential applications in medicinal chemistry and drug development (Sulsky, Gougoutas, Dimarco, & Biller, 1999).

Electrochemical Applications

Research by Ferraris et al. (1998) and Li et al. (2002) explored the use of 3-(3,4-difluorophenyl)thiophene derivatives, related to 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, in electrochemical capacitors. These studies demonstrate the potential of such compounds in developing high-performance materials for energy storage applications (Ferraris, Eissa, Brotherston, & Loveday, 1998); (Li, Loveday, Mudigonda, & Ferraris, 2002).

Nanomaterial Synthesis

A study by Sridhar et al. (2015) utilized azobis(cyclohexanecarbonitrile), a compound closely related to 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, for the microwave synthesis of nitrogen-doped carbon nanotubes. This research highlights the potential of such compounds in the development of advanced materials for applications such as lithium-ion batteries (Sridhar, Lee, Chun, & Park, 2015).

Polymer Chemistry

Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, a key feature of 1-(3,4-difluorophenyl)cyclohexanecarbonitrile. This research is relevant for the development of new materials with enhanced thermal and chemical stability for industrial applications (Hsiao, Yang, Wang, & Chuang, 1999).

Propriétés

IUPAC Name

1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXVASZCOADOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Synthesis routes and methods

Procedure details

To a solution of 2-(3,4-difluorophenyl)acetonitrile (2 g, 13.06 mmol) in 20 mL of DMF at 0° C. was added 60% sodium hydride (1.149 g, 28 7 mmol), and the mixture was stirred at the same temperature for 5 mins. Then a solution of 1,5-dibromopentane (1.779 mL, 13.06 mmol) in 20 mL of DMF was added dropwise and the mixture was stirred at a temperature in the range of 0° C. to room temperature for 5 hrs. The reaction was quenched with water, and extracted with EtOAc. The mixture was washed with water and brine. The combined aqueous layers were back extracted with EtOAc once and washed with brine. The combined extracts were dried over Na2SO4 and evaporated to give an oily residue. It was purified by Combiflash (120 g silica gel) eluting with 1:9 EtOAc-hexane to give 1-(3,4-difluorophenyl)cyclohexanecarbonitrile (Int. 3-A, 2.52 g, 11.39 mmol, 87% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.12-7.35 (3 H, m), 2.14 (2 H, d, J=11.86 Hz), 1.75-1.95 (6 H, m), 1.64-1.75 (2 H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.149 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.779 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 5
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 6
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.